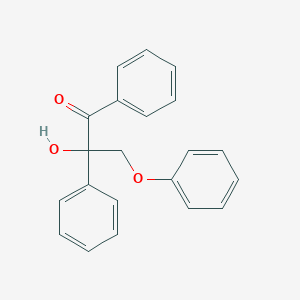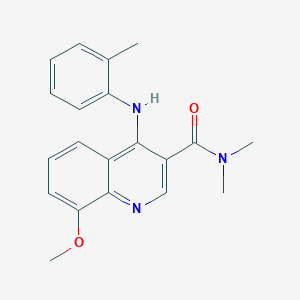
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzodiazepine ring. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepines with different functional groups.
Scientific Research Applications
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other molecular targets, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine
Uniqueness
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific ethyl and methyl substitutions, which may influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can result in different binding affinities and selectivity towards various receptors, making it a compound of interest for further research and development .
Properties
CAS No. |
434339-61-4 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,4-diethyl-2,7,8-trimethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C16H24N2/c1-6-13-10-16(5,7-2)18-15-9-12(4)11(3)8-14(15)17-13/h8-9,18H,6-7,10H2,1-5H3 |
InChI Key |
ZVOMNVZBJDJHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C(=C2)C)C)NC(C1)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


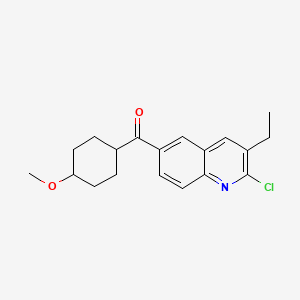
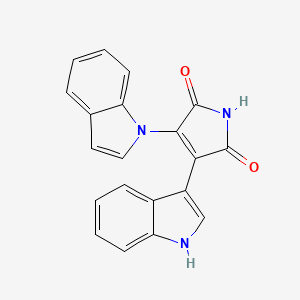
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
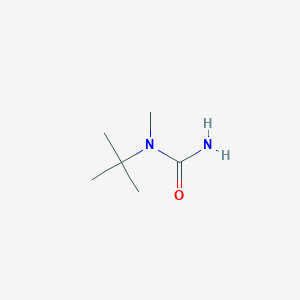


![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
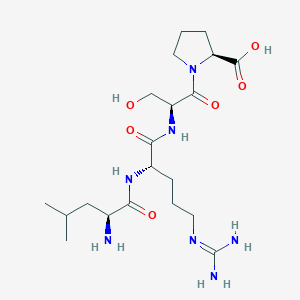


![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
